Chlorhydrate de 3-fluoro-3-phénylpyrrolidine

Vue d'ensemble

Description

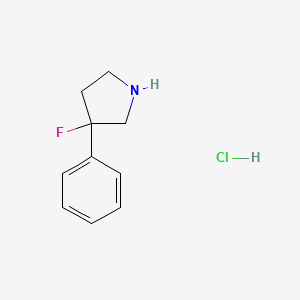

3-Fluoro-3-phenylpyrrolidine hydrochloride is a chemical compound with the molecular formula C10H13ClFN and a molecular weight of 201.67 g/mol . It is a versatile small molecule scaffold used primarily in research settings . The compound features a pyrrolidine ring substituted with a fluorine atom and a phenyl group, making it an interesting subject for various chemical and biological studies.

Applications De Recherche Scientifique

Neurokinin-3 Receptor Modulation

One of the primary applications of 3-fluoro-3-phenylpyrrolidine hydrochloride is its role as a modulator of neurokinin-3 receptors (NK-3). Compounds that target NK-3 receptors have been investigated for their potential in treating a range of central nervous system disorders, including depression, anxiety, schizophrenia, and cognitive disorders. Research indicates that antagonists of NK-3 receptors can be beneficial in managing these conditions by modulating neurotransmitter systems involved in mood regulation and cognitive function .

Pain Management

The compound has also been studied for its analgesic properties. In vivo studies have demonstrated that derivatives of pyrrolidine compounds can exhibit significant antinociceptive effects, making them candidates for pain management therapies. For instance, a study highlighted the efficacy of certain pyrrolidine derivatives in reducing pain responses in animal models, suggesting potential applications in clinical pain management .

Chiral Synthesis

The synthesis of 3-fluoro-3-phenylpyrrolidine hydrochloride often involves chiral synthesis techniques to produce stereoisomerically pure compounds. This is crucial as the pharmacological activity can vary significantly between different stereoisomers. Novel synthetic routes have been developed to enhance yield and purity, which are essential for pharmaceutical applications .

Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies play a vital role in optimizing the pharmacological properties of this compound. By modifying different substituents on the pyrrolidine ring or the phenyl group, researchers can enhance receptor binding affinity and selectivity, leading to more effective therapeutic agents .

Clinical Trials on NK-3 Antagonists

Clinical trials investigating NK-3 antagonists have shown promising results in treating psychiatric disorders. For example, compounds similar to 3-fluoro-3-phenylpyrrolidine hydrochloride were evaluated for their efficacy in reducing symptoms of anxiety and depression in controlled settings. The outcomes indicated significant improvements in patient-reported outcomes compared to placebo groups .

Pain Response Studies

A notable study evaluated the antinociceptive effects of various pyrrolidine derivatives, including 3-fluoro-3-phenylpyrrolidine hydrochloride, in models of acute and chronic pain. The results demonstrated that these compounds could effectively reduce pain responses, suggesting their potential as non-opioid analgesics .

Tables

| Application Area | Description |

|---|---|

| Neurokinin-3 Receptor Modulation | Potential treatment for depression, anxiety, schizophrenia, and cognitive disorders |

| Pain Management | Demonstrated antinociceptive effects in preclinical studies |

| Synthesis Techniques | Chiral synthesis methods to produce stereoisomerically pure compounds |

| Structure-Activity Relationship | Optimization of pharmacological properties through SAR studies |

Mécanisme D'action

Target of action

Pyrrolidine derivatives, to which this compound belongs, are known to interact with a variety of biological targets, including enzymes and receptors. The specific target would depend on the exact structure and functional groups present in the compound .

Mode of action

The mode of action of pyrrolidine derivatives can vary widely, depending on their specific chemical structure and the biological target they interact with. Some pyrrolidine derivatives are known to inhibit enzymes, while others might act as agonists or antagonists at various receptors .

Biochemical pathways

Pyrrolidine derivatives can potentially affect a wide range of biochemical pathways, depending on their specific targets. For example, if a pyrrolidine derivative acts on a receptor involved in a signaling pathway, it could modulate the activity of that pathway .

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) properties of a compound depend on its chemical structure. Pyrrolidine derivatives, due to their heterocyclic nature, might have unique pharmacokinetic properties .

Result of action

The molecular and cellular effects of a compound depend on its mode of action and the biochemical pathways it affects. Pyrrolidine derivatives could potentially have a wide range of effects, from modulating signal transduction to inhibiting enzymatic activity .

Action environment

The action, efficacy, and stability of a compound can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. These factors could potentially affect the activity of “3-Fluoro-3-phenylpyrrolidine hydrochloride” as well .

Analyse Biochimique

Biochemical Properties

3-Fluoro-3-phenylpyrrolidine hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to act as an intermediate in certain biochemical pathways and can influence the activity of specific enzymes. For instance, it may interact with enzymes involved in the synthesis or degradation of neurotransmitters, thereby affecting their levels and activity in the body .

Cellular Effects

The effects of 3-Fluoro-3-phenylpyrrolidine hydrochloride on various types of cells and cellular processes are profound. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound may alter the activity of signaling molecules such as kinases and phosphatases, leading to changes in cellular responses. Additionally, it can affect the expression of genes involved in metabolic pathways, thereby influencing cellular metabolism .

Molecular Mechanism

At the molecular level, 3-Fluoro-3-phenylpyrrolidine hydrochloride exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, the compound may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. Alternatively, it may activate enzymes by inducing conformational changes that enhance their activity. These interactions can lead to changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

The effects of 3-Fluoro-3-phenylpyrrolidine hydrochloride can change over time in laboratory settings. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. In in vitro and in vivo studies, it has been observed that the compound can degrade over time, leading to a decrease in its activity. Additionally, long-term exposure to the compound may result in changes in cellular function, such as alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of 3-Fluoro-3-phenylpyrrolidine hydrochloride vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing enzyme activity or modulating neurotransmitter levels. At high doses, it may cause toxic or adverse effects, such as enzyme inhibition or disruption of cellular processes. Threshold effects have been observed, where the compound’s activity changes significantly at specific dosage levels .

Metabolic Pathways

3-Fluoro-3-phenylpyrrolidine hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, the compound may be metabolized by enzymes involved in the synthesis or degradation of neurotransmitters, leading to changes in metabolite levels and metabolic flux. These interactions can influence the overall metabolic activity of cells and tissues .

Transport and Distribution

The transport and distribution of 3-Fluoro-3-phenylpyrrolidine hydrochloride within cells and tissues are essential for its activity. The compound may interact with specific transporters or binding proteins that facilitate its uptake and distribution. Additionally, its localization and accumulation within cells can affect its activity and function. For example, the compound may accumulate in specific cellular compartments, leading to localized effects on cellular processes .

Subcellular Localization

The subcellular localization of 3-Fluoro-3-phenylpyrrolidine hydrochloride is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may be localized to the mitochondria, where it can influence mitochondrial function and energy metabolism. Alternatively, it may be directed to the nucleus, where it can affect gene expression and cellular responses .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-3-phenylpyrrolidine hydrochloride typically involves the fluorination of a pyrrolidine precursor. One common method includes the reaction of 3-phenylpyrrolidine with a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of 3-Fluoro-3-phenylpyrrolidine hydrochloride may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability .

Analyse Des Réactions Chimiques

Types of Reactions

3-Fluoro-3-phenylpyrrolidine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding amine.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Sodium hydride in dimethylformamide, organolithium reagents in tetrahydrofuran.

Major Products Formed

Oxidation: Ketones, carboxylic acids.

Reduction: Amines.

Substitution: Various substituted pyrrolidine derivatives.

Comparaison Avec Des Composés Similaires

Similar Compounds

3-Fluoropyrrolidine hydrochloride: Similar structure but lacks the phenyl group, leading to different chemical and biological properties.

3-Phenylpyrrolidine hydrochloride:

Uniqueness

3-Fluoro-3-phenylpyrrolidine hydrochloride is unique due to the presence of both the fluorine atom and phenyl group, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable scaffold for the development of new compounds with specific desired properties .

Activité Biologique

3-Fluoro-3-phenylpyrrolidine hydrochloride is a fluorinated pyrrolidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's mechanisms of action, biochemical properties, and its implications in therapeutic applications.

Chemical Structure and Properties

The molecular formula of 3-Fluoro-3-phenylpyrrolidine hydrochloride is C11H12ClFN, with a molecular weight of approximately 215.67 g/mol. The presence of a fluorine atom is significant as it can enhance the compound's bioavailability and metabolic stability.

| Property | Value |

|---|---|

| Molecular Formula | C11H12ClFN |

| Molecular Weight | 215.67 g/mol |

| Solubility | Soluble in water (hydrochloride form) |

The biological activity of 3-Fluoro-3-phenylpyrrolidine hydrochloride is primarily attributed to its interaction with various biological targets:

- Enzyme Interaction : The compound has been shown to interact with cytochrome P450 enzymes, which play a crucial role in drug metabolism. This interaction can lead to either inhibition or activation, influencing the pharmacokinetics of co-administered drugs.

- Cell Signaling : Studies indicate that it modulates neurotransmitter release and receptor activity in neuronal cells, thereby affecting synaptic transmission and plasticity.

Biological Activities

Research has identified several biological activities associated with 3-Fluoro-3-phenylpyrrolidine hydrochloride:

- Antimicrobial Activity : Preliminary studies suggest potential antibacterial and antifungal properties, making it a candidate for further exploration in infectious disease treatment .

- Anticancer Properties : The compound exhibits promising anticancer effects against various cell lines, indicating its potential as an anti-cancer agent.

- Neuropharmacological Effects : It shows potential as a neuroprotective agent, influencing pathways related to neurodegenerative diseases .

- Anti-inflammatory Effects : The compound may exert anti-inflammatory actions, contributing to its therapeutic profile in chronic inflammatory conditions .

Case Studies and Research Findings

Several studies have been conducted to evaluate the efficacy and safety of 3-Fluoro-3-phenylpyrrolidine hydrochloride:

- In vitro Studies : Research demonstrated that at low concentrations, the compound effectively inhibited the growth of specific cancer cell lines while exhibiting low toxicity towards normal cells.

- Animal Models : In vivo studies indicated that administration of the compound resulted in significant reductions in tumor size in xenograft models, supporting its potential use in cancer therapy .

Biochemical Pathways

The compound's interaction with various biochemical pathways is critical for understanding its biological effects:

- Metabolic Pathways : Primarily mediated by cytochrome P450 enzymes, these pathways influence the metabolism of numerous substances, including drugs and endogenous compounds .

- Cellular Mechanisms : It affects gene expression and cellular metabolism through modulation of signaling pathways related to inflammation and apoptosis .

Propriétés

IUPAC Name |

3-fluoro-3-phenylpyrrolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FN.ClH/c11-10(6-7-12-8-10)9-4-2-1-3-5-9;/h1-5,12H,6-8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRFNPVZBCJGMAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1(C2=CC=CC=C2)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.